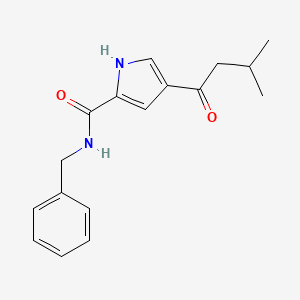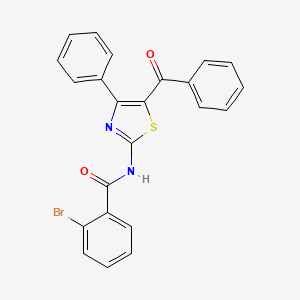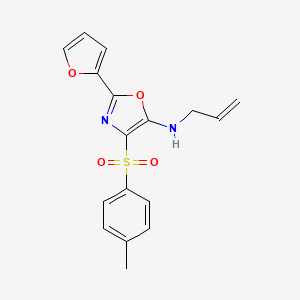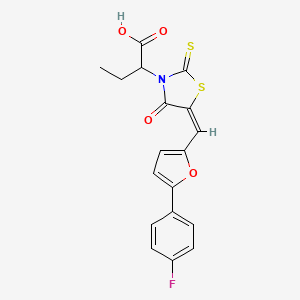![molecular formula C23H18N4O4 B2604199 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-46-1](/img/structure/B2604199.png)
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is a chemical compound that has gained interest in the field of medicinal chemistry. It is a quinazolinone derivative, a class of compounds known for their diverse biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . In one study, a novel quinazolinone analogue was synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Chemical Reactions Analysis
Quinazolinone derivatives are reactive compounds. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups .
Applications De Recherche Scientifique
Antibacterial Activity
This compound has been studied for its antibacterial properties. It has shown potent activity against various gram-positive and gram-negative microorganisms, including Klebsiella pneumoniae , Proteus vulgaris , and Staphylococcus epidermidis . This suggests its potential use in developing new antibacterial agents.
Antitubercular Potential
The compound has demonstrated significant antitubercular activity. It has been effective against the Mycobacterium tuberculosis strain H37Rv, which indicates its potential as a therapeutic agent in the treatment of tuberculosis .
Anti-HIV Properties
Researchers have explored the compound for its anti-HIV effects. It has shown activity against HIV1 and HIV2, suggesting its potential as a lead compound for the development of new anti-HIV medications .
Anticancer Research
Quinazolinone derivatives, like the one , are known for their anticancer properties. They can act as kinase inhibitors and have potential applications in targeted cancer therapies .
Enzyme Inhibition
These compounds have been identified as potential enzyme inhibitors. They could be used to modulate biological pathways that are crucial for the survival of pathogens, making them targets for drug development .
Green Chemistry Synthesis
The compound’s derivatives have been synthesized using green chemistry approaches, which is an environmentally friendly method. This not only provides a sustainable way to produce these compounds but also enhances their applicability in various fields .
Mécanisme D'action
While the specific mechanism of action for “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is not explicitly mentioned in the search results, quinazolinone derivatives have been shown to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities .
Orientations Futures
Quinazolinone derivatives, including “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological properties . Future research may focus on synthesizing new analogues and evaluating their biological activities for potential therapeutic applications.
Propriétés
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-10-11-16(12-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYNSPCIFLMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)

![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)



![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
